molecular formula C12H12ClF3OS B14035889 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14035889
M. Wt: 296.74 g/mol
InChI Key: FVSWZTFJOSEQNX-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS. This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

The synthesis of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3-(trifluoromethylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethylthio group, which can impart unique chemical and biological properties to the compound.

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

FVSWZTFJOSEQNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F

Origin of Product

United States

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